molecular formula C18H17N5O4S2 B11589503 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11589503
M. Wt: 431.5 g/mol
InChI Key: HZVOGRKTJRTPOL-UHFFFAOYSA-N
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Description

This compound features a sulfamoylphenyl group as a zinc-binding group (ZBG) and a 6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl moiety connected via a thioacetamide linker. The sulfamoylphenyl group is critical for binding to carbonic anhydrase (CA) isoforms, while the dihydropyrimidine tail modulates selectivity and potency. The 6-amino and 4-oxo groups on the pyrimidine ring may participate in hydrogen bonding with active-site residues, and the phenyl substituent at position 1 likely enhances hydrophobic interactions .

Properties

Molecular Formula

C18H17N5O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C18H17N5O4S2/c19-15-10-16(24)22-18(23(15)13-4-2-1-3-5-13)28-11-17(25)21-12-6-8-14(9-7-12)29(20,26)27/h1-10H,11,19H2,(H,21,25)(H2,20,26,27)

InChI Key

HZVOGRKTJRTPOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common method involves the condensation of 2-thiouracil with an appropriate phenyl acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Research Findings

Role of the Acetamide Linker : The acetamide moiety is a versatile linker that connects ZBGs (e.g., sulfamoylphenyl) to variable tails. Its conformational flexibility allows tails to interact with isoform-specific regions of CA active sites, as demonstrated in crystallography studies of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide .

Tail Modifications and Selectivity: The 6-amino-4-oxo-1-phenyl-dihydropyrimidine tail in the target compound may engage in π-π stacking (via phenyl) and hydrogen bonding (via amino/oxo groups), enhancing hCA isoform selectivity compared to simpler tails (e.g., methyl or ethoxy-substituted pyrimidines) . In benzhydrylpiperazine analogs, the elongated tail reaches the variable rim of the CA active site, explaining 20-fold selectivity for hCA VII over hCA II .

Sulfamoylphenyl as a ZBG : The sulfonamide group is a well-established ZBG in CA inhibitors. Its presence in all analogs ensures strong coordination to the catalytic zinc ion, while tail modifications fine-tune specificity .

Implications for Drug Design

  • Selectivity Engineering: Replacing the dihydropyrimidine tail with bulkier groups (e.g., benzhydrylpiperazine) or altering hydrogen-bonding substituents (e.g., diaminopyrimidine) can optimize isoform selectivity.
  • Balancing Flexibility and Rigidity : The acetamide linker’s flexibility is advantageous for accommodating diverse tails, but introducing semi-rigid elements (e.g., heterocycles in ) may improve metabolic stability .

Biological Activity

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique dihydropyrimidinone core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H18N4O4S2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4\text{S}_2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Dihydropyrimidinone Core : Achieved through a Biginelli reaction involving an aldehyde, β-keto ester, and urea.
  • Thioether Formation : Reacting the dihydropyrimidinone with a thiol compound to introduce the thioether linkage.
  • Acetamide Formation : The final step involves acylation to form the acetamide group.

Antimicrobial Activity

Research indicates that compounds similar to 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyrimidines can inhibit the growth of various bacterial strains. A comparative analysis of antimicrobial activity is presented in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundPseudomonas aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been evaluated in animal models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels. In a study evaluating various derivatives, it was noted that certain structural modifications enhanced activity against seizure models, suggesting a structure-activity relationship (SAR).

The biological activity of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways.
  • Ion Channel Modulation : Potential effects on ion channels could explain its anticonvulsant properties.

Case Studies

Recent studies have focused on elucidating the detailed mechanisms and enhancing the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted that derivatives with specific substitutions showed improved activity against resistant bacterial strains.
  • Anticancer Research : Another research article demonstrated that modifications at the phenyl ring significantly increased cytotoxicity against various cancer cell lines, indicating potential for further development into therapeutic agents.
  • Anticonvulsant Evaluation : Research conducted on animal models indicated that compounds with higher lipophilicity exhibited better central nervous system penetration and anticonvulsant activity compared to less lipophilic counterparts.

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